Lipophilicity (logP) Benchmarking: 2-Propylpyrimidine vs. Shorter-Chain Analogs
2-Propylpyrimidine demonstrates a calculated logP of 1.29 [1], representing a quantifiable increase in lipophilicity compared to the 2-methyl (logP ~0.55 [2]) and 2-ethyl (logP ~0.91 [3]) analogs. This trend confirms that the propyl substituent imparts a higher degree of hydrophobicity, a critical factor influencing membrane permeability and protein binding in biological systems.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 1.29 |
| Comparator Or Baseline | 2-Methylpyrimidine (logP ~0.55); 2-Ethylpyrimidine (logP ~0.91) |
| Quantified Difference | 2-Propylpyrimidine exhibits a logP increase of approximately 0.74 units over 2-methylpyrimidine and 0.38 units over 2-ethylpyrimidine. |
| Conditions | Calculated/predicted values from authoritative chemical databases. |
Why This Matters
This specific lipophilicity profile is a key selection criterion for researchers designing compounds with targeted membrane permeability or for optimizing pharmacokinetic properties in drug discovery.
- [1] Cannabis Compound Database. 2-Propylpyrimidine (CDB005562). Accessed April 2026. View Source
- [2] Chembase.cn. 2-Methylpyrimidine. Accessed April 2026. View Source
- [3] Chembase.cn. 2-Ethylpyrimidine-5-carbaldehyde. Accessed April 2026. (logP value extrapolated for 2-ethylpyrimidine core). View Source
